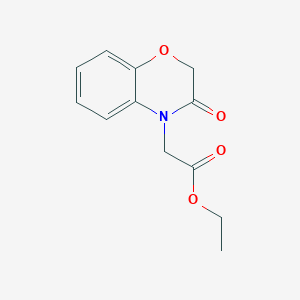

Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate

描述

属性

IUPAC Name |

ethyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-16-12(15)7-13-9-5-3-4-6-10(9)17-8-11(13)14/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKJMWWGWBCNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390068 | |

| Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26673-71-2 | |

| Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Potassium Carbonate in Acetone

- Reactants:

- Solvent: Dry acetone

- Conditions: Stirring at 60°C for 2 hours

- Procedure: The reactants are dissolved in dry acetone and stirred at 60°C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is filtered, and the filtrate is evaporated under reduced pressure. The residue is recrystallized from ethanol to yield the product as a white solid.

- Yield: Approximately 84%

- Notes: This method is straightforward and provides a high yield with relatively mild conditions.

Method B: Potassium Carbonate in Dimethylformamide (DMF)

- Reactants:

- Solvent: DMF

- Conditions: Stirring at 100°C for 2 hours

- Procedure: The reactants are mixed in DMF and stirred at elevated temperature. After the reaction, the mixture is diluted with water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.

- Yield: Comparable to Method A

- Notes: This method uses a polar aprotic solvent and higher temperature, which can be advantageous for certain scale-up or substrate variations.

Reaction Scheme Summary

Detailed Research Findings

- The reaction mechanism involves nucleophilic substitution where the nitrogen atom of the benzoxazinone ring attacks the electrophilic carbon of ethyl bromoacetate, facilitated by the base potassium carbonate which deprotonates the nitrogen to increase nucleophilicity.

- Both methods yield the same product, confirmed by melting point and spectroscopic data (NMR, IR), consistent with literature values.

- The product is typically isolated by recrystallization from ethanol, which provides a pure white solid suitable for further synthetic applications or biological testing.

- The reaction progress is effectively monitored by TLC, ensuring complete conversion and minimizing side reactions.

Additional Notes on Preparation and Derivatization

- The ethyl ester group in this compound can be hydrolyzed under basic conditions to yield the corresponding acid, (3-Oxo-2,3-Dihydro-4H-1,4-Benzoxazin-4-yl)acetic acid, which is also a valuable intermediate.

- Further functionalization, such as hydrazide formation by reaction with hydrazine hydrate, has been reported, enabling the synthesis of various derivatives for biological activity screening.

- Microwave-assisted synthesis and ultrasound-assisted methods have been explored for related benzoxazinone derivatives, potentially offering faster reaction times and improved yields, though specific data for this compound are limited.

Summary Table of Preparation Methods

| Parameter | Method A (Acetone) | Method B (DMF) |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Potassium carbonate (K2CO3) |

| Solvent | Dry acetone | Dimethylformamide (DMF) |

| Temperature | 60°C | 100°C |

| Reaction Time | 2 hours | 2 hours |

| Yield | ~84% | ~84% |

| Workup | Filtration, evaporation, recrystallization | Dilution with water, filtration, recrystallization |

| Product Appearance | White solid | White solid |

| Advantages | Mild conditions, easy solvent removal | Suitable for substrates requiring higher temperature |

化学反应分析

Types of Reactions

Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of substituted benzoxazine derivatives .

科学研究应用

Scientific Research Applications

Ethyl (3-Oxo-2,3-Dihydro-4H-1,4-Benzoxazin-4-Yl)acetate has several notable applications in scientific research:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Research indicates that this compound exhibits antimicrobial and anticancer properties . Studies have suggested that it may inhibit certain enzymes involved in cell proliferation, which could lead to potential therapeutic applications in cancer treatment.

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent for various diseases. Its biological activities make it a candidate for further development in pharmaceuticals aimed at treating infections and cancer.

Material Science

In industrial applications, this compound is used in the development of new materials. Its chemical properties allow it to act as an intermediate in the production of pharmaceuticals and other chemical products.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential use as an anticancer agent.

Case Study: Antimicrobial Properties

Another research project focused on the antimicrobial properties of this compound against several bacterial strains. The findings demonstrated that this compound exhibited promising activity against Gram-positive bacteria.

作用机制

The mechanism of action of Ethyl (3-Oxo-2,3-Dihydro-4h-1,4-Benzoxazin-4-Yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl (3-Oxo-2,3-Dihydro-4H-1,4-Benzothiazin-4-Yl)acetate

- Molecular Formula: C₁₂H₁₃NO₃S (vs. C₁₂H₁₃NO₄ for the benzoxazin derivative) .

- Key Differences :

- The sulfur atom in the benzothiazine core replaces the oxygen atom in benzoxazine, altering electronic properties and reactivity.

- The thiazine derivative exhibits lower polarity due to sulfur’s reduced electronegativity, impacting solubility and pharmacokinetics.

- Synthesis : Similar synthetic routes are employed, but bromoethyl acetate reacts with 4H-benzo[b][1,4]thiazin-3-one .

2-(3-Oxo-1,4-Benzoxazin-4-Yl)acetamide

Methyl-Substituted Derivatives (e.g., Ethyl 2-(2-Methyl-3-Oxo-2,3-Dihydro-4H-1,4-Benzoxazin-4-Yl)acetate)

- Molecular Formula: C₁₃H₁₅NO₄ .

- Key Differences :

Ethyl (2-Oxo-2,3-Dihydro-4H-1,4-Benzoxazin-4-Yl)acetate

- Molecular Formula: C₁₂H₁₃NO₄ .

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Reactivity : The 3-oxo benzoxazin derivative exhibits higher stability than its 2-oxo isomer due to resonance stabilization of the carbonyl group .

- Biological Activity : Substitution with electron-withdrawing groups (e.g., oxadiazole) enhances antimicrobial efficacy, while methyl groups improve pharmacokinetic profiles .

- Synthetic Challenges : Benzothiazin derivatives require stringent anhydrous conditions to prevent sulfur oxidation, unlike the oxygen-based benzoxazines .

生物活性

Ethyl (3-Oxo-2,3-Dihydro-4H-1,4-Benzoxazin-4-Yl)acetate is a compound belonging to the benzoxazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H13NO4

- Molecular Weight : 233.24 g/mol

- CAS Number : 3155598

- Chemical Structure : The compound features a benzoxazine ring system with a keto group and an ethyl acetate moiety.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antioxidant Activity : Studies have indicated that benzoxazine derivatives exhibit significant antioxidant properties. This compound may help in scavenging free radicals and reducing oxidative stress in cellular systems .

- Anti-inflammatory Effects : Research has shown that compounds in the benzoxazine class can modulate inflammatory pathways. This compound has been suggested to possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cannabinoid Receptor Agonism : Notably, derivatives of benzoxazine have been identified as selective agonists for the CB2 cannabinoid receptor. This receptor is implicated in various physiological processes including pain modulation and inflammation. This compound may thus play a role in therapeutic strategies targeting cannabinoid pathways without central nervous system effects .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .

- Scavenging Reactive Oxygen Species (ROS) : Its antioxidant activity likely involves the neutralization of ROS, protecting cells from oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoxazine derivatives:

常见问题

Q. Critical Parameters :

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- NMR/MS : -NMR shows characteristic peaks: δ 1.25 (t, CH₂CH₃), δ 4.15 (q, OCH₂), δ 6.8–7.4 (aromatic protons). ESI-MS confirms [M+H]⁺ at m/z 249.1 .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves the planar benzoxazinone ring and ester conformation. Challenges include poor crystal growth due to hygroscopicity; slow evaporation of ethyl acetate/hexane mixtures improves crystal quality .

Advanced: How can catalytic systems be optimized for higher regioselectivity in benzoxazinone synthesis?

Methodological Answer:

- Metal Catalysts : Fe(III) porphyrins improve enantioselectivity (up to 85% ee) but require inert atmospheres. Comparative studies with Cu(I) show faster kinetics but lower yields due to oxidative byproducts .

- Ligand Design : Bidentate ligands (e.g., bipyridine) stabilize transition states, reducing dimerization side reactions. Systematic variation of ligand steric bulk (e.g., tert-butyl vs. phenyl groups) can tune regioselectivity .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

- Crystal Growth : Low solubility in common solvents necessitates mixed-solvent systems (e.g., DCM:MeOH 3:1). Microseeding techniques improve reproducibility .

- Data Contradictions : Disordered ethyl groups in the ester moiety complicate refinement. Strategies:

Advanced: What methodologies are used to evaluate biological activity, and how are SAR studies designed?

Methodological Answer:

- In Vitro Assays : Antifungal activity (e.g., Candida albicans MIC) is tested via broth microdilution. Structural analogs with electron-withdrawing groups (e.g., Cl at C6) show enhanced activity (MIC 8 µg/mL vs. 32 µg/mL for parent compound) .

- SAR Workflow :

Advanced: How are conflicting mechanistic data resolved in EDA-mediated benzoxazinone formation?

Methodological Answer:

Contradictions arise in proposed carbene vs. radical pathways:

- Carbene Evidence : Trapping experiments with styrene yield cyclopropane adducts, supporting Fe-carbene intermediates .

- Radical Evidence : EPR signals under anaerobic conditions suggest transient radical species. Resolution: Use isotopic labeling (-diazoacetate) to track intermediate fate. Recent studies favor a hybrid mechanism with carbene insertion preceding radical recombination .

Advanced: What computational strategies predict physicochemical properties and reactivity?

Methodological Answer:

- DFT/MD Simulations : B3LYP/6-311+G(d,p) models predict hydrolysis rates (t₁/₂ in aqueous buffer: 12 h at pH 7.4). Solvent-accessible surface area (SASA) analysis identifies ester group as hydrolysis hotspot .

- Docking Studies : AutoDock Vina screens against COX-2 (PDB: 5KIR) show binding affinity (−9.2 kcal/mol) via π-π stacking with Tyr385 .

Advanced: How are derivatives designed to improve metabolic stability without compromising activity?

Methodological Answer:

- Ester Bioisosteres : Replace ethyl ester with amides (e.g., acetamide derivatives) to reduce esterase susceptibility. Example: 2-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide shows 3× longer plasma half-life .

- Prodrug Strategies : Introduce tert-butyl esters for passive diffusion, with in vivo conversion to active acid forms. Pharmacokinetic studies in rats confirm Cmax improvement (2.1 µg/mL vs. 0.8 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。